![molecular formula C22H18ClN5OS B282691 N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282691.png)
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has been widely used in scientific research due to its potential pharmacological properties. This compound is also known as TAK-915 and it belongs to the class of benzamide derivatives.
作用機序
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is an important neurotransmitter receptor in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have anticonvulsant properties.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its potential pharmacological properties. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
1. Further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide.
2. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as a treatment for cognitive impairment associated with Alzheimer's disease.
3. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anxiolytic and antidepressant in humans.
4. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anticonvulsant in humans.
5. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in combination with other drugs for the treatment of neurological disorders.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves the reaction between 5-chloro-2-methylbenzoic acid and 4-[(1-phenyl-1H-tetrazol-5-yl)thio]methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential pharmacological properties. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for cognitive impairment associated with Alzheimer's disease.
特性
分子式 |
C22H18ClN5OS |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-15-7-12-18(23)13-20(15)24-21(29)17-10-8-16(9-11-17)14-30-22-25-26-27-28(22)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,29) |
InChIキー |
JTRWWTVFIPFIED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
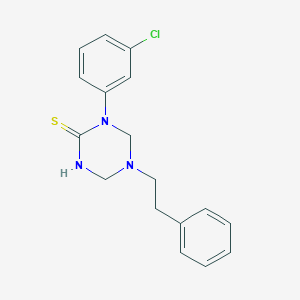

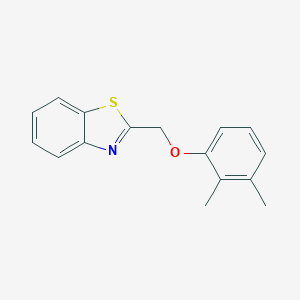

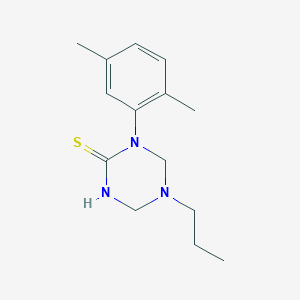
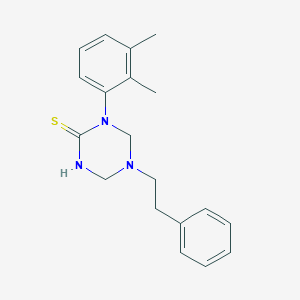
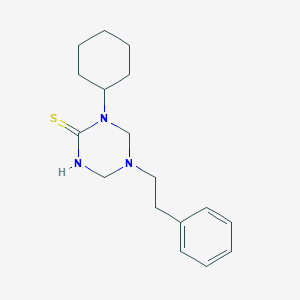
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
